molecular formula C8H11BrN2OS B2538223 N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide CAS No. 840493-84-7

N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide

Cat. No.: B2538223
CAS No.: 840493-84-7
M. Wt: 263.15
InChI Key: YXGIOMZEOSAJJU-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C8H11BrN2OS and its molecular weight is 263.15. The purity is usually 95%.
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Scientific Research Applications

Drug Design and CDK2 Inhibition

N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, showed activity as a CDK2 inhibitor in high throughput screening. Through structure-based drug design, potent and selective CDK2 inhibitors were developed, highlighting its potential in targeted drug discovery for cancer treatment (Vulpetti et al., 2006).

Photosensitizer Development for Cancer Therapy

The development of zinc phthalocyanines substituted with benzenesulfonamide derivatives, which include structural motifs similar to N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, demonstrates their utility as photosensitizers with high singlet oxygen quantum yield. These compounds are crucial for photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Studies

The synthesis of cadmium (II) complex derived from a similar azo ligand based on 5-bromo-thiazole showcases its antimicrobial potential. These studies contribute to understanding how structural variations impact biological activity, suggesting that derivatives of this compound may also hold antimicrobial properties (Jaber, Kyhoiesh, & Jawad, 2021).

Synthesis of Imidazole-Amine Ligands

Research on N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a compound with a similar core structure, demonstrates its utility in synthesizing imidazole-amine ligands with variable second-coordination spheres. This has implications for developing more complex molecules with specific functions, highlighting the versatility of such compounds in synthetic chemistry (Cheruzel et al., 2011).

Aluminum(III) Detection

Studies on phenyl-2-thiazoline fluorophores for aluminum(III) detection demonstrate the utility of thiazole derivatives in creating selective sensors for metal ions. This research suggests potential applications of this compound in environmental monitoring and diagnostic assays (Lambert et al., 2000).

Mechanism of Action

Safety and Hazards

The safety information for a similar compound, “tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate”, indicates that it may cause eye and skin irritation, and may cause respiratory tract irritation .

Future Directions

The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is a desirable future direction . The 2-aminothiazole scaffold, which is a part of the structure of “N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGIOMZEOSAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840493-84-7
Record name N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
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